molecular formula C26H22N3NaO7S B14706366 Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate CAS No. 25047-71-6

Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate

Cat. No.: B14706366
CAS No.: 25047-71-6
M. Wt: 543.5 g/mol
InChI Key: DAEROULMYZMJRN-UHFFFAOYSA-M
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Description

Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate is a complex organic compound known for its vibrant color properties. It is often used as a dye in various industrial applications due to its stability and intensity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate typically involves a multi-step process:

    Diazotization: The starting material, 4-methoxy-o-toluidine, undergoes diazotization to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-3-(4-methoxy-o-tolyl)carbamoyl-1-naphthol under alkaline conditions to form the azo compound.

    Sulfonation: The resulting azo compound is sulfonated to introduce the sulfonate group, enhancing its solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate has diverse applications in scientific research:

    Chemistry: Used as a pH indicator due to its color change properties.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Widely used as a dye in textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, resulting in its characteristic color. The molecular targets include various substrates that interact with the azo and sulfonate groups, facilitating binding and color change.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-((2-hydroxy-3-((4-methoxyphenyl)carbamoyl)-1-naphthyl)azo)benzenesulphonate
  • Sodium 3-((2-hydroxy-3-((4-methoxyphenyl)carbamoyl)-1-naphthyl)azo)-4-chlorobenzenesulphonate

Uniqueness

Sodium 3-((2-hydroxy-3-((4-methoxy-o-tolyl)carbamoyl)-1-naphthyl)azo)-4-methoxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct color properties and solubility characteristics. This makes it particularly valuable in applications requiring stable and intense dyes.

Properties

CAS No.

25047-71-6

Molecular Formula

C26H22N3NaO7S

Molecular Weight

543.5 g/mol

IUPAC Name

sodium;3-[[2-hydroxy-3-[(4-methoxy-2-methylphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxybenzenesulfonate

InChI

InChI=1S/C26H23N3O7S.Na/c1-15-12-17(35-2)8-10-21(15)27-26(31)20-13-16-6-4-5-7-19(16)24(25(20)30)29-28-22-14-18(37(32,33)34)9-11-23(22)36-3;/h4-14,30H,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1

InChI Key

DAEROULMYZMJRN-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])OC.[Na+]

Origin of Product

United States

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